2-AMINO-6-({2-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}SULFANYL)PYRIDINE-3,5-DICARBONITRILE
Overview
Description
2-AMINO-6-({2-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}SULFANYL)PYRIDINE-3,5-DICARBONITRILE is a complex organic compound with a unique structure that includes an imidazolidinyl group, a phenylsulfonyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-({2-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}SULFANYL)PYRIDINE-3,5-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
2-AMINO-6-({2-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}SULFANYL)PYRIDINE-3,5-DICARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-6-({2-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}SULFANYL)PYRIDINE-3,5-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives, imidazolidinyl compounds, and phenylsulfonyl-containing molecules. Examples include:
- Pyridine-3,5-dicarbonitrile derivatives
- Imidazolidin-1-yl ethyl thio compounds
- Phenylsulfonyl-substituted molecules
Uniqueness
2-AMINO-6-({2-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}SULFANYL)PYRIDINE-3,5-DICARBONITRILE is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
2-amino-6-[2-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c19-9-13-8-14(10-20)18(22-17(13)21)28-11-16(25)23-6-7-24(12-23)29(26,27)15-4-2-1-3-5-15/h1-5,8H,6-7,11-12H2,(H2,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCKVHWTFFEBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1C(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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